(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethyl chain, and a difluorophenyl group attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the difluorophenyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and reduction processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine: has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine: can be compared with other similar compounds, such as:
(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine
(1-Cyclopropylethyl)[(3,5-difluorophenyl)methyl]amine
(1-Cyclopropylethyl)[(2,6-dichlorophenyl)methyl]amine
These compounds share structural similarities but differ in the positions and types of substituents on the phenyl ring. The unique properties of This compound
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,6-difluorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-8(9-5-6-9)15-7-10-11(13)3-2-4-12(10)14/h2-4,8-9,15H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFRMMPQSQAGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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